Cas no 100330-50-5 (Methyl 3-oxohept-6-ynoate)

Methyl 3-oxohept-6-ynoate 化学的及び物理的性質
名前と識別子
-
- 6-Heptynoic acid, 3-oxo-, methyl ester
- methyl 3-oxohept-6-ynoate
- 3-oxo-hept-6-ynoic acid methyl ester
- AKOS030229899
- SCHEMBL12561231
- Methyl3-oxohept-6-ynoate
- BCP18059
- N11412
- CS-0038476
- 100330-50-5
- DTXSID50438470
- MFCD24688654
- DA-23263
- SY103833
- EN300-333538
- Methyl 3-Oxo-6-heptynoate
- AS-63834
- Methyl 3-oxohept-6-ynoate
-
- MDL: MFCD24688654
- インチ: InChI=1S/C8H10O3/c1-3-4-5-7(9)6-8(10)11-2/h1H,4-6H2,2H3
- InChIKey: HSZWYTRZAPFGTG-UHFFFAOYSA-N
- ほほえんだ: COC(=O)CC(=O)CCC#C
計算された属性
- せいみつぶんしりょう: 154.063
- どういたいしつりょう: 154.062994177g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 5
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 43.4Ų
じっけんとくせい
- 密度みつど: 1.063±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 231.1±15.0 ºC (760 Torr),
- フラッシュポイント: 94.8±20.4 ºC,
- ようかいど: 微溶性(13 g/l)(25ºC)、
- PSA: 43.37
Methyl 3-oxohept-6-ynoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM244554-10g |
Methyl 3-oxohept-6-ynoate |
100330-50-5 | 97% | 10g |
$468 | 2022-09-30 | |
Enamine | EN300-333538-2.5g |
methyl 3-oxohept-6-ynoate |
100330-50-5 | 95% | 2.5g |
$117.0 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109116-1g |
Methyl 3-oxohept-6-ynoate |
100330-50-5 | 97% | 1g |
¥1965 | 2023-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109116-5g |
Methyl 3-oxohept-6-ynoate |
100330-50-5 | 97% | 5g |
¥6000 | 2023-04-17 | |
Enamine | EN300-333538-5.0g |
methyl 3-oxohept-6-ynoate |
100330-50-5 | 95% | 5.0g |
$199.0 | 2023-02-23 | |
ChemScence | CS-0038476-5g |
Methyl 3-oxohept-6-ynoate |
100330-50-5 | 5g |
$214.0 | 2022-04-28 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M928497-1g |
Methyl 3-oxohept-6-ynoate |
100330-50-5 | 93% | 1g |
¥277.20 | 2022-09-01 | |
Enamine | EN300-333538-0.25g |
methyl 3-oxohept-6-ynoate |
100330-50-5 | 95% | 0.25g |
$33.0 | 2023-09-04 | |
Aaron | AR0002CA-5g |
6-Heptynoic acid, 3-oxo-, methyl ester |
100330-50-5 | 97% | 5g |
$382.00 | 2023-12-16 | |
1PlusChem | 1P00023Y-10g |
6-Heptynoic acid, 3-oxo-, methyl ester |
100330-50-5 | 97% | 10g |
$855.00 | 2023-12-27 |
Methyl 3-oxohept-6-ynoate 関連文献
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
Methyl 3-oxohept-6-ynoateに関する追加情報
Recent Advances in the Study of Methyl 3-oxohept-6-ynoate (CAS: 100330-50-5) in Chemical Biology and Pharmaceutical Research
Methyl 3-oxohept-6-ynoate (CAS: 100330-50-5) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique alkyne and keto functional groups, serves as a critical building block in the synthesis of various bioactive molecules. Recent studies have explored its utility in drug discovery, particularly in the development of novel therapeutic agents targeting metabolic disorders, infectious diseases, and cancer. The compound's structural features enable diverse chemical modifications, making it a valuable tool for medicinal chemists.
One of the most notable advancements in the study of Methyl 3-oxohept-6-ynoate is its role in the synthesis of prostaglandin analogs. Prostaglandins are lipid compounds with significant physiological effects, and their synthetic analogs have been investigated for their therapeutic potential in inflammation, pain management, and cardiovascular diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient use of Methyl 3-oxohept-6-ynoate as a key intermediate in the synthesis of prostaglandin E1 analogs, which exhibited enhanced stability and bioavailability compared to their natural counterparts. This breakthrough highlights the compound's potential in optimizing drug delivery systems.
In addition to its applications in prostaglandin synthesis, Methyl 3-oxohept-6-ynoate has been employed in the development of small-molecule inhibitors targeting enzymes involved in disease pathways. For instance, a recent study in Bioorganic & Medicinal Chemistry Letters reported the design and synthesis of a series of inhibitors for fatty acid synthase (FASN), an enzyme overexpressed in many cancers. The researchers utilized Methyl 3-oxohept-6-ynoate as a scaffold to introduce functional groups that enhance binding affinity and selectivity. The resulting compounds showed promising anti-proliferative activity against cancer cell lines, underscoring the compound's utility in oncology drug discovery.
Another area of interest is the use of Methyl 3-oxohept-6-ynoate in click chemistry, a powerful tool for bioconjugation and labeling applications. The alkyne moiety of the compound allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the attachment of fluorescent or bioactive tags to biomolecules. A 2022 study in Chemical Communications showcased the successful application of Methyl 3-oxohept-6-ynoate in the labeling of proteins and nucleic acids, facilitating advanced imaging and diagnostic techniques. This approach opens new avenues for studying molecular interactions and disease mechanisms.
Despite its promising applications, challenges remain in the large-scale production and purification of Methyl 3-oxohept-6-ynoate. Recent efforts have focused on optimizing synthetic routes to improve yield and reduce costs. A 2023 patent application by a leading pharmaceutical company disclosed a novel catalytic process for the efficient synthesis of the compound, addressing previous limitations in scalability. This innovation is expected to accelerate its adoption in industrial settings and further expand its applications in drug development.
In conclusion, Methyl 3-oxohept-6-ynoate (CAS: 100330-50-5) continues to be a focal point in chemical biology and pharmaceutical research, with recent studies highlighting its versatility and potential in drug discovery. From prostaglandin analogs to enzyme inhibitors and bioconjugation tools, the compound's unique properties make it an invaluable asset for researchers. Future work will likely explore its applications in emerging therapeutic areas and further refine synthetic methodologies to enhance its accessibility and utility.
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